molecular formula C14H9NO B3336863 3'-Formyl-biphenyl-2-carbonitrile CAS No. 400744-71-0

3'-Formyl-biphenyl-2-carbonitrile

Cat. No.: B3336863
CAS No.: 400744-71-0
M. Wt: 207.23 g/mol
InChI Key: KVPZVMLTYRMJNO-UHFFFAOYSA-N
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Description

3’-Formyl-biphenyl-2-carbonitrile is an organic compound with the molecular formula C14H9ON It is a biphenyl derivative featuring both a formyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-biphenyl-2-carbonitrile typically involves the formylation of biphenyl-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, where biphenyl-2-carbonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for 3’-Formyl-biphenyl-2-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-biphenyl-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3’-Carboxy-biphenyl-2-carbonitrile.

    Reduction: 3’-Formyl-biphenyl-2-amine.

    Substitution: Halogenated derivatives of 3’-Formyl-biphenyl-2-carbonitrile.

Scientific Research Applications

3’-Formyl-biphenyl-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Formyl-biphenyl-2-carbonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups are key functional sites that participate in various transformations. The biphenyl structure provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-carbonitrile: Lacks the formyl group, making it less reactive in certain formylation reactions.

    3’-Formyl-biphenyl: Lacks the nitrile group, limiting its applications in reactions involving nitrile functionalities.

    3’-Carboxy-biphenyl-2-carbonitrile: An oxidized form of 3’-Formyl-biphenyl-2-carbonitrile, with different reactivity and applications.

Uniqueness

3’-Formyl-biphenyl-2-carbonitrile is unique due to the presence of both formyl and nitrile groups on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2-(3-formylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-13-5-1-2-7-14(13)12-6-3-4-11(8-12)10-16/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZVMLTYRMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362675
Record name 3'-Formyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-71-0
Record name 3'-Formyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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